A Comprehensive Technical Guide to the Spectroscopic Characterization of 1-(4-(2-Propenyloxy)phenyl)-1-propanone
A Comprehensive Technical Guide to the Spectroscopic Characterization of 1-(4-(2-Propenyloxy)phenyl)-1-propanone
This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for the aromatic ketone, 1-(4-(2-Propenyloxy)phenyl)-1-propanone. Designed for researchers, scientists, and professionals in drug development, this document elucidates the structural features of the molecule through detailed spectral interpretation. Beyond a mere presentation of data, this guide offers insights into the experimental rationale and protocols, ensuring a thorough understanding of the spectroscopic characterization process.
Introduction
1-(4-(2-Propenyloxy)phenyl)-1-propanone is a multifaceted organic compound featuring a propiophenone core functionalized with an allyl ether group. This unique combination of a ketone, an aromatic ring, an ether linkage, and a terminal alkene presents a rich landscape for spectroscopic analysis. Understanding the precise spectral signatures is paramount for its identification, purity assessment, and the study of its chemical behavior in various applications, including as a potential building block in medicinal chemistry. This guide will provide a detailed exposition of its ¹H NMR, ¹³C NMR, and IR spectra, grounded in established spectroscopic principles and methodologies.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound.[1] By observing the behavior of atomic nuclei in a magnetic field, we can deduce the connectivity and chemical environment of atoms within a molecule.
Experimental Protocol: Acquiring High-Resolution NMR Spectra
The quality of NMR data is fundamentally dependent on meticulous sample preparation and instrument setup.[2][3]
1. Sample Preparation:
-
Analyte Purity: Ensure the sample of 1-(4-(2-Propenyloxy)phenyl)-1-propanone is of high purity, as impurities will introduce extraneous signals and complicate spectral interpretation.
-
Solvent Selection: A suitable deuterated solvent that completely dissolves the analyte is crucial. Chloroform-d (CDCl₃) is a common choice for nonpolar organic compounds due to its excellent dissolving properties.[3]
-
Concentration: For ¹H NMR, a concentration of 5-25 mg of the compound in 0.6-0.7 mL of deuterated solvent is typically sufficient.[3][4] For the less sensitive ¹³C NMR, a higher concentration of 50-100 mg may be necessary.[4]
-
Internal Standard: Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Filtration: To ensure a homogeneous magnetic field, it is advisable to filter the sample solution through a small plug of glass wool in a Pasteur pipette to remove any particulate matter.[2]
2. NMR Data Acquisition and Processing Workflow:
The following diagram illustrates the typical workflow for acquiring and processing NMR data.
Caption: Workflow for NMR Spectroscopy Analysis.
A detailed, step-by-step procedure for operating a typical NMR spectrometer involves creating a new dataset, reading standard parameters, locking onto the solvent's deuterium signal, tuning the probe, shimming the magnetic field for homogeneity, setting acquisition parameters, and initiating the acquisition.[5][6] Subsequent data processing involves Fourier transformation of the raw free induction decay (FID) data, followed by phase and baseline corrections to yield the final spectrum.[7]
¹H NMR Spectroscopic Data (Predicted)
The ¹H NMR spectrum of 1-(4-(2-Propenyloxy)phenyl)-1-propanone is predicted to exhibit distinct signals corresponding to the different proton environments in the molecule.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.95 | Doublet (d) | 2H | H-2', H-6' | Protons on the aromatic ring adjacent to the carbonyl group are deshielded. |
| ~6.95 | Doublet (d) | 2H | H-3', H-5' | Protons on the aromatic ring adjacent to the ether oxygen are shielded relative to H-2' and H-6'. |
| ~6.05 | Multiplet (m) | 1H | -O-CH₂-CH =CH₂ | The vinyl proton is in the characteristic alkene region. |
| ~5.42 | Doublet of doublets (dd) | 1H | -O-CH₂-CH=CH ₂ (trans) | Terminal alkene proton, split by both the geminal and cis protons. |
| ~5.30 | Doublet of doublets (dd) | 1H | -O-CH₂-CH=CH ₂ (cis) | Terminal alkene proton, split by both the geminal and trans protons. |
| ~4.60 | Doublet (d) | 2H | -O-CH ₂-CH=CH₂ | Protons adjacent to the ether oxygen are deshielded. |
| ~3.00 | Quartet (q) | 2H | -CO-CH ₂-CH₃ | Protons alpha to the carbonyl group are deshielded. |
| ~1.20 | Triplet (t) | 3H | -CO-CH₂-CH ₃ | Protons of the terminal methyl group are in the typical alkyl region. |
¹³C NMR Spectroscopic Data (Predicted)
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.
| Chemical Shift (δ, ppm) | Carbon Assignment | Rationale |
| ~199.5 | C=O | The carbonyl carbon is highly deshielded and appears at a characteristic downfield shift. |
| ~163.0 | C-4' | Aromatic carbon attached to the ether oxygen. |
| ~132.5 | -O-CH₂-C H=CH₂ | Alkene carbon. |
| ~130.5 | C-2', C-6' | Aromatic carbons adjacent to the carbonyl group. |
| ~129.5 | C-1' | Quaternary aromatic carbon attached to the carbonyl group. |
| ~118.0 | -O-CH₂-CH=C H₂ | Terminal alkene carbon. |
| ~114.5 | C-3', C-5' | Aromatic carbons ortho to the ether oxygen. |
| ~69.0 | -O-C H₂-CH=CH₂ | Carbon adjacent to the ether oxygen. |
| ~31.5 | -CO-C H₂-CH₃ | Carbon alpha to the carbonyl group. |
| ~8.5 | -CO-CH₂-C H₃ | Terminal methyl carbon. |
II. Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.[1]
Experimental Protocol: Acquiring IR Spectra
The choice of sampling technique in IR spectroscopy depends on the physical state of the analyte.[8]
1. Sample Preparation:
-
Solid Samples: Solid samples are typically prepared using the KBr pellet technique. A small amount of the finely ground solid is mixed with potassium bromide powder and compressed into a transparent pellet.[8][9] Alternatively, the mull technique can be used, where the solid is ground with a mulling agent like Nujol to form a paste that is then spread between salt plates.[8]
-
Liquid Samples: For a liquid sample, a thin film can be prepared by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr).[9]
2. IR Data Acquisition and Processing Workflow:
The following diagram outlines the general workflow for IR spectroscopy.
Caption: Workflow for IR Spectroscopy Analysis.
A background spectrum of the empty sample holder (or pure solvent) is first recorded. Then, the sample spectrum is acquired. The instrument's software automatically ratios the sample spectrum against the background to produce the final transmittance or absorbance spectrum.
IR Spectroscopic Data (Predicted)
The IR spectrum of 1-(4-(2-Propenyloxy)phenyl)-1-propanone is predicted to show characteristic absorption bands for its various functional groups.
| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode | Intensity |
| ~3080 | C-H (alkene) | Stretching | Medium |
| ~2980-2850 | C-H (alkane) | Stretching | Medium-Strong |
| ~1685 | C=O (aromatic ketone) | Stretching | Strong |
| ~1645 | C=C (alkene) | Stretching | Medium |
| ~1600, ~1580, ~1500 | C=C (aromatic) | Stretching | Medium-Strong |
| ~1250 | C-O (aryl ether) | Asymmetric Stretching | Strong |
| ~1050 | C-O (aryl ether) | Symmetric Stretching | Strong |
| ~990, ~920 | =C-H (alkene) | Bending (out-of-plane) | Strong |
| ~830 | C-H (aromatic) | Bending (out-of-plane, para-disubstituted) | Strong |
III. Synthesis and Structural Verification
While the direct synthesis of 1-(4-(2-Propenyloxy)phenyl)-1-propanone is not detailed in the immediate search results, a plausible synthetic route would involve the Williamson ether synthesis. This would entail the reaction of 4-hydroxypropiophenone with allyl bromide in the presence of a suitable base such as potassium carbonate. The successful synthesis would be confirmed by the spectroscopic data presented in this guide. The appearance of signals for the allyl group in the NMR spectra and the characteristic C-O stretching of the aryl ether in the IR spectrum would be key indicators of product formation.
Conclusion
This technical guide provides a comprehensive overview of the expected full NMR and IR spectroscopic data for 1-(4-(2-Propenyloxy)phenyl)-1-propanone. By detailing the experimental protocols and providing a thorough interpretation of the predicted spectra, this document serves as a valuable resource for researchers and scientists. The presented data and workflows are grounded in established spectroscopic principles, ensuring scientific integrity and providing a solid foundation for the characterization of this and structurally related compounds.
References
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- University of Wisconsin-Madison. (n.d.). Step-by-step procedure for NMR data acquisition. Retrieved from University of Wisconsin-Madison website.
- JASCO Inc. (n.d.). Sampling Techniques for FTIR Spectroscopy.
- University of Notre Dame. (2023, July 24). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS.
- University of California, Irvine. (n.d.). Sample preparation for FT-IR. Retrieved from University of California, Irvine website.
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